2-(3-methylpyrrolidin-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
2408959-05-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(3-5-9)2-4-8-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
JSAGSBVEDVPDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CCO |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methylpyrrolidin 3 Yl Ethan 1 Ol and Analogues
Retrosynthetic Disconnections and Precursor Design for Pyrrolidine-3-ethanol Systems
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For pyrrolidine-3-ethanol systems, several key disconnections can be envisioned. A primary disconnection breaks the bond between the pyrrolidine (B122466) ring and the ethanol (B145695) side chain, leading to a 3-substituted pyrrolidine precursor and a two-carbon synthon. A more fundamental approach involves disconnections of the pyrrolidine ring itself, which opens up a variety of strategies for its construction. researchgate.net
One common retrosynthetic strategy for 3-substituted pyrrolidines involves disconnecting the C2-N and C5-N bonds, leading to a 1,4-dicarbonyl compound or its equivalent. This precursor can then be cyclized with a primary amine. Another approach is to disconnect a C-C bond within the pyrrolidine ring, often leading to precursors amenable to ring-closing reactions.
The design of precursors is critical for the successful synthesis of the target molecule. For instance, in the synthesis of pyrrolidine derivatives, a retrosynthetic analysis might lead to a precursor like a steroidal D-ring-fused pyrrolidine. researchgate.net The synthesis of such precursors can involve multi-step transformations, including the conversion of a ketone to an enol ether followed by a cascade cycloaddition reaction. researchgate.net
Construction of the Pyrrolidine Core
The formation of the pyrrolidine ring is a pivotal step in the synthesis of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol and its analogues. Various methodologies have been developed for this purpose, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.
Intramolecular and Intermolecular Cyclization Strategies
Intramolecular cyclization is a widely used strategy for the synthesis of the pyrrolidine core. This can involve the cyclization of amino alcohols or amino ketones, often under acidic or basic conditions. nih.gov For example, a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids can provide a series of 2-substituted pyrrolidines. organic-chemistry.org Another approach involves the intramolecular [3+2] cycloaddition of azomethine ylides generated from aldehydes and amino esters, which can be used to construct complex polycyclic systems containing a pyrrolidine ring. nih.gov
Intermolecular cyclization strategies, such as the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes, also provide a powerful means to construct the pyrrolidine ring. nih.govrsc.org These reactions can be highly stereoselective, allowing for the control of the relative and absolute stereochemistry of the resulting pyrrolidine. Multicomponent reactions, which combine several starting materials in a single step, have also emerged as an efficient way to synthesize polysubstituted pyrrolidines. tandfonline.com
Ring-Closing Reactions via Alkylation, Condensation, and Lactamization
Ring-closing reactions are another important class of methods for pyrrolidine synthesis. Ring-closing metathesis (RCM) has proven to be a versatile tool for the formation of the pyrrolidine ring from acyclic diene precursors. colab.ws The choice of catalyst is crucial for the efficiency of RCM reactions.
Condensation reactions, such as the Dieckmann condensation, can be used to form the pyrrolidine ring by intramolecular cyclization of a dicarboxylic acid ester. Lactamization, the formation of a cyclic amide, is another key ring-closing reaction. For example, 4,4-disubstituted-3-oxopyrrolidones can be synthesized from commercially available reagents via a three-step procedure involving a condensation reaction. chemrxiv.org These 3-oxopyrrolidones can then be further functionalized to a variety of 3-substituted pyrrolidines. chemrxiv.org
Transition Metal-Catalyzed Pyrrolidine Formation (e.g., Palladium, Copper, Iridium)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolidines. chemrxiv.orgnih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of 3-substituted pyrrolidines. chemrxiv.orgnih.govresearchgate.netnih.gov For example, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines can deliver 3-aryl pyrrolidines. chemrxiv.orgnih.govresearchgate.netnih.gov This process has a broad substrate scope and can be used to directly synthesize drug-like molecules. chemrxiv.orgnih.govresearchgate.netnih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another powerful method for the enantioselective synthesis of pyrrolidines. organic-chemistry.org
Copper-catalyzed reactions have also been employed in the synthesis of pyrrolidines. For instance, a copper-catalyzed thienannulation reaction can be used to synthesize complex heterocyclic systems. acs.org Iridium catalysts have been shown to be effective for the regio- and diastereoselective synthesis of C-substituted piperazines, and similar strategies could potentially be adapted for pyrrolidine synthesis. acs.org
Enantioselective and Diastereoselective Synthesis of Chiral 3-Methylpyrrolidinyl Ethanols
The stereochemistry of the 3-methylpyrrolidinyl ethanol scaffold is crucial for its biological activity. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Chiral Pool-Based Approaches (e.g., from Malic Acid Derivatives)
The chiral pool provides a collection of readily available, enantiomerically pure starting materials that can be used to synthesize complex chiral molecules. wikipedia.org L-Malic acid is a versatile chiral pool starting material that has been used in the synthesis of various chiral compounds, including piperidine (B6355638) derivatives. koreascience.krresearchgate.net A similar strategy could be employed for the synthesis of chiral 3-methylpyrrolidinyl ethanols. The synthesis would involve a multi-step sequence starting from L-malic acid, taking advantage of its inherent chirality to control the stereochemistry of the final product. koreascience.krresearchgate.net
Other chiral pool starting materials, such as amino acids and terpenes, can also be utilized. wikipedia.org For example, (R)- and (S)-aspartic acid have been used as chiral precursors for the synthesis of 3-pyrrolidinylisoxazoles. nih.gov
Asymmetric Catalysis in Pyrrolidine Synthesis (e.g., Organocatalysis, Cobalt-Catalysis)
The enantioselective synthesis of substituted pyrrolidines is a key challenge, and asymmetric catalysis offers powerful solutions. Both organocatalysis and transition-metal catalysis have emerged as pivotal strategies for constructing chiral pyrrolidine cores with high stereoselectivity.
Organocatalysis:
Organocatalysis provides a metal-free approach to chiral pyrrolidines. One of the most effective methods is the asymmetric [3+2] cycloaddition of azomethine ylides with various electron-deficient olefins. mdpi.commappingignorance.org This approach is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step. mdpi.com For instance, cinchona alkaloid-derived bifunctional catalysts, such as amino-squaramides, have been successfully employed in the cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the C3-position in high enantioselectivities and diastereoselectivities.
Cobalt-Catalysis:
Transition-metal catalysis, particularly with cobalt, has provided novel and efficient routes to enantiomerically enriched 3-methylpyrrolidines. A significant advancement is the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. This method utilizes a commercially available cobalt precursor combined with a modified bisoxazoline (BOX) ligand to achieve the remote and stereoselective installation of a methyl group onto the N-heterocycle. This strategy is notable for its high enantioselectivity in converting various 3-pyrrolines into valuable (S)-3-methylpyrrolidine compounds. The practicality of this protocol simplifies what was previously a multi-step synthesis into a more streamlined two-step process.
Control of Stereochemistry at the C3-Methyl and C2-Ethanol Positions
Achieving precise control over the stereochemistry at both the C3-quaternary center and the adjacent C2-position is crucial for synthesizing specific diastereomers of this compound. This requires highly diastereoselective and enantioselective synthetic methods.
Strategies for stereocontrol often rely on catalyst-controlled reactions or substrate-controlled approaches using chiral starting materials. For example, in the synthesis of densely substituted pyrrolidines, 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can generate up to four stereogenic centers with high regio- and diastereoselectivity.
A relevant example of controlling stereochemistry at C3 and an adjacent position is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. d-nb.info A key step in this synthesis is a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which establishes the desired stereochemistry with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. d-nb.info This demonstrates that the stereocenters can be effectively controlled through asymmetric catalysis, followed by transformations that proceed with high stereochemical fidelity, such as an SN2 substitution that inverts the configuration at one of the centers. d-nb.info Such principles are directly applicable to the stereocontrolled synthesis of this compound.
Functional Group Transformations and Derivatizations
Once the core structure of this compound is synthesized, its functional groups—the secondary amine (pyrrolidine nitrogen) and the primary hydroxyl group—can be further modified to create a library of analogues with diverse properties.
Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)
The primary hydroxyl group of the ethanol moiety is a versatile handle for various functionalizations.
Etherification: Ethers can be synthesized through several methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For more complex substrates, the Mitsunobu reaction offers a powerful alternative for forming ethers from alcohols and phenols under mild conditions.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. The Mitsunobu reaction is particularly noteworthy for its ability to perform esterification with clean inversion of stereochemistry at the alcohol center, should it be chiral. wikipedia.orgnih.govorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgnih.gov For sterically hindered alcohols, using more reactive carboxylic acids, such as 4-nitrobenzoic acid, can significantly improve reaction yields. orgsyn.org
| Reagent/Reaction | Product | Key Features |
| Carboxylic Acid/Acid Chloride/Anhydride | Ester | Standard acylation methods. |
| Mitsunobu Reaction (Carboxylic Acid, PPh₃, DEAD/DIAD) | Inverted Ester | Mild conditions, stereochemical inversion. wikipedia.orgnih.govorganic-chemistry.org |
| Alkyl Halide (with base) | Ether | Williamson ether synthesis. |
Reactions Involving the Pyrrolidine Nitrogen (e.g., N-Alkylation, N-Acylation)
The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.
N-Alkylation: The nitrogen can be alkylated using various alkylating agents such as alkyl halides or by reductive amination with aldehydes or ketones. organic-chemistry.org Palladium-catalyzed hydroarylation of N-alkyl pyrrolines is another modern method to introduce aryl groups at the 3-position, which can be followed by further modifications. chemrxiv.org In some cases, N-alkylation can be achieved using alcohols as alkylating reagents in the presence of a suitable catalyst. organic-chemistry.org
N-Acylation: N-acylation is typically achieved by treating the pyrrolidine with acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. organic-chemistry.org N-acylbenzotriazoles are also effective acylating agents for primary and secondary amines, yielding amides in very good yields. organic-chemistry.org These reactions are generally high-yielding and allow for the introduction of a wide variety of acyl groups.
| Reaction | Reagent(s) | Product |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl Pyrrolidine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Pyrrolidine |
| N-Acylation | Acid Chloride/Anhydride, Base | N-Acyl Pyrrolidine |
| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., EDCI, HOBt) | N-Acyl Pyrrolidine |
Conversion of the Ethanol Moiety to Other Functionalities
The primary alcohol of the ethanol side chain can be transformed into a range of other functional groups, significantly expanding the molecular diversity of the derivatives.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide ion. Alternatively, direct conversion to alkyl halides can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). youtube.comyoutube.com
Conversion to Amines: A common strategy to convert the alcohol to an amine involves a two-step process. First, the alcohol is converted to a sulfonate ester (tosylate or mesylate), followed by nucleophilic substitution with an amine or an azide (B81097). The azide can then be reduced to the primary amine, for example, via a Staudinger reaction or catalytic hydrogenation. organic-chemistry.org The Mitsunobu reaction can also be employed for the direct conversion of alcohols to amines using nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. organic-chemistry.org A patent describes the synthesis of 2-(2-aminoethyl)methyl-pyrrolidine from N-methyl-2-hydroxyethyl pyrrolidine by first converting the alcohol to a chloride with thionyl chloride, followed by reaction with ammonia. google.com
Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid. A review highlights the oxidation of (S)-prolinol with Dess-Martin periodinane to the corresponding aldehyde as a key step in the synthesis of a precursor for the drug Elbasvir. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol in solution. While specific experimental spectra are not widely published in commercial or academic literature, a theoretical analysis based on established principles of NMR allows for a detailed prediction of the expected spectra.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The structure of this compound has several distinct proton environments. The integration of the signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (methyl group) | 1.0 - 1.2 | s (singlet) | 3H |
| -CH₂- (ethyl side chain) | 1.6 - 1.8 | t (triplet) | 2H |
| -CH₂-OH (ethyl side chain) | 3.6 - 3.8 | t (triplet) | 2H |
| Pyrrolidine (B122466) Ring Protons | 2.5 - 3.2 | m (multiplet) | 6H |
| -NH (pyrrolidine amine) | 1.5 - 2.5 (broad) | s (singlet) | 1H |
| -OH (hydroxyl group) | Variable (broad) | s (singlet) | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. This technique is crucial for confirming the carbon skeleton of the molecule.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (methyl group) | 20 - 25 |
| C -3 (quaternary carbon in ring) | 40 - 45 |
| -C H₂- (ethyl side chain) | 45 - 50 |
| Pyrrolidine Ring Carbons (-CH₂) | 50 - 60 |
| -C H₂-OH (ethyl side chain) | 60 - 65 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for a complete and unambiguous assignment. A COSY spectrum would show correlations between adjacent protons (e.g., between the two -CH₂- groups of the ethyl side chain). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₇H₁₅NO), the expected monoisotopic mass is approximately 129.1154 Da. uni.lu
HRMS analysis also reveals characteristic fragmentation patterns upon ionization, which serve as a molecular fingerprint and help to confirm the structure.
Predicted HRMS Data for this compound
| Adduct / Fragment | Predicted m/z | Description |
| [M+H]⁺ | 130.1226 | Protonated molecule |
| [M+Na]⁺ | 152.1046 | Sodium adduct |
| [M+H-H₂O]⁺ | 112.1121 | Loss of water from the protonated molecule |
| Data sourced from predicted values. uni.lu |
Common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the alcohol, cleavage of the ethyl group, and fragmentation of the pyrrolidine ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Modes
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol | O-H | 3200 - 3600 | Broad |
| Secondary Amine | N-H | 3300 - 3500 | Medium, sharp |
| Alkane | C-H | 2850 - 3000 | Strong, sharp |
| Alcohol | C-O | 1050 - 1150 | Strong |
| Amine | C-N | 1020 - 1250 | Medium to weak |
The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the hydroxyl (-OH) group, while a sharp peak around 3300-3500 cm⁻¹ would indicate the secondary amine (-NH) group.
X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. To date, there is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. If a suitable crystal could be grown, this method would provide precise bond lengths, bond angles, and the exact spatial arrangement of the atoms, confirming the conformation of the pyrrolidine ring and the orientation of the substituents.
Chromatographic Methods for Purity, Enantiomeric Excess, and Diastereomeric Ratio Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its stereoisomers.
Purity Determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining chemical purity. A pure sample would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage.
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination: Since the C3 carbon of the pyrrolidine ring is a chiral center, this compound exists as a pair of enantiomers ((R) and (S)). The separation and quantification of these enantiomers are critical.
Chiral Chromatography: Chiral HPLC or chiral GC, using a stationary phase that is itself chiral, is the most common method for determining the enantiomeric excess (ee). wikipedia.orgmasterorganicchemistry.com The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and emerge as separate peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. wikipedia.orgmasterorganicchemistry.com
Enantiomeric Excess (ee): This value measures the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org It is defined as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
A sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer would have an enantiomeric excess of 90%. A racemic mixture (50:50) has an ee of 0%. wikipedia.orgmasterorganicchemistry.com
Chemical Reactivity and Mechanistic Investigations of 2 3 Methylpyrrolidin 3 Yl Ethan 1 Ol
Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen and Hydroxyl Group
The pyrrolidine nitrogen and the primary hydroxyl group are the most reactive centers in 2-(3-methylpyrrolidin-3-yl)ethan-1-ol, participating in a variety of electrophilic and nucleophilic reactions.
The lone pair of electrons on the secondary nitrogen atom of the pyrrolidine ring confers nucleophilic character to it. This allows it to react with a wide range of electrophiles. Common reactions include N-alkylation, N-acylation, and N-arylation. For instance, the nitrogen can be readily alkylated using alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding N-alkyl or N-acyl derivatives. These reactions are fundamental in modifying the steric and electronic properties of the pyrrolidine ring, which can be crucial for its application in various chemical syntheses.
The hydroxyl group, on the other hand, exhibits dual reactivity. It can act as a nucleophile, for example, in esterification reactions with carboxylic acids or their derivatives, or in ether synthesis via Williamson ether synthesis. Conversely, it can be rendered electrophilic after protonation or conversion to a better leaving group, such as a tosylate or mesylate. This activation facilitates substitution reactions where the hydroxyl group is displaced by a nucleophile.
The interplay between the nucleophilicity of the nitrogen and the hydroxyl group can be controlled by the reaction conditions, such as pH and the choice of solvent and reagents.
Reactivity of the Methyl and Ethanolic Side Chains
The methyl group attached to the C3 position of the pyrrolidine ring is generally considered to be chemically inert under standard reaction conditions. Its primary influence is steric, affecting the approach of reagents to the nearby reactive centers, particularly the pyrrolidine nitrogen. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions involving the nitrogen atom.
The ethanolic side chain, -CH2CH2OH, offers more avenues for chemical transformation beyond the terminal hydroxyl group. While the carbon backbone is composed of sp³-hybridized carbons and is relatively unreactive, the presence of the hydroxyl group can influence the reactivity of the adjacent methylene (B1212753) group. For example, oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. Strong oxidizing agents will typically lead to the carboxylic acid, 2-(3-methylpyrrolidin-3-yl)acetic acid, while milder, more controlled oxidation can yield the intermediate aldehyde.
Mechanistic Pathways of Key Transformations in Pyrrolidinyl Ethanol (B145695) Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reduction of a corresponding ester or carboxylic acid precursor.
A key synthetic pathway starts from 3-methyl-3-pyrrolidinecarbonitrile. The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified to yield an ester such as ethyl 3-methylpyrrolidine-3-carboxylate. The subsequent reduction of this ester to the desired alcohol, this compound, is a critical step. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).
The mechanism of this reduction involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is then further and rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic workup. The use of a strong reducing agent like LiAlH₄ is necessary to ensure the complete reduction of the ester to the alcohol.
Another synthetic route could involve the ring-opening of a suitable aziridine (B145994) precursor, followed by cyclization to form the pyrrolidine ring with the desired substituents. The specific mechanistic steps would be highly dependent on the chosen reagents and reaction conditions.
Regioselectivity and Chemoselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites like this compound, achieving regioselectivity and chemoselectivity is a significant challenge in synthesis and functionalization. The molecule contains two primary nucleophilic centers: the secondary amine and the primary alcohol.
Chemoselectivity between the nitrogen and the oxygen can often be controlled by the choice of reagents and reaction conditions. For example, acylation reactions can be directed to selectively occur at the nitrogen atom by using a non-nucleophilic base to deprotonate the amine, making it a much stronger nucleophile than the neutral hydroxyl group. Conversely, to favor reaction at the hydroxyl group, the nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protecting group temporarily masks the reactivity of the amine, allowing for selective modification of the hydroxyl group.
Regioselectivity is primarily a concern when considering reactions that could potentially involve the carbon skeleton. However, given the relative inertness of the methyl group and the saturated carbon chain, most reactions will selectively target the heteroatoms. The steric bulk of the methyl group at the C3 position can also play a role in directing the approach of reagents to the nitrogen atom, potentially leading to a degree of stereoselectivity in certain reactions.
The table below summarizes the key reactive sites and their potential transformations.
| Reactive Site | Type of Reaction | Potential Products |
| Pyrrolidine Nitrogen | Nucleophilic (N-Alkylation, N-Acylation) | N-Alkyl derivatives, N-Acyl derivatives |
| Hydroxyl Group | Nucleophilic (Esterification, Etherification) | Esters, Ethers |
| Hydroxyl Group | Oxidation | Aldehydes, Carboxylic acids |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Geometrical Optimization and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and to understanding the distribution of electrons, which governs its chemical properties.
Geometrical Optimization: The geometry of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol can be optimized using various levels of theory, such as Hartree-Fock (HF) or more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G** or larger). acs.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For the pyrrolidine (B122466) ring, this involves determining the preferred puckering of the five-membered ring. Pyrrolidine itself can adopt envelope (C_s symmetry) or twisted (C_2 symmetry) conformations. The substitution at the C3 position with both a methyl and a 2-hydroxyethyl group significantly influences this puckering.
Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule. The electrostatic potential (ESP) map highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of high negative potential.
Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrrolidine Ring
| Parameter | Typical Calculated Value (Å or °) |
| C-N Bond Length | 1.45 - 1.47 |
| C-C Bond Length (ring) | 1.53 - 1.55 |
| C-H Bond Length | 1.08 - 1.10 |
| C-N-C Bond Angle | 105 - 109 |
| C-C-C Bond Angle (ring) | 102 - 106 |
Note: These are typical values and the actual parameters for this compound would require specific calculations.
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. acs.org
Reaction Mechanism Prediction: For this compound, DFT could be employed to investigate various reactions, such as:
N-alkylation or N-acylation: The reaction of the secondary amine of the pyrrolidine ring with electrophiles.
Oxidation of the alcohol: The conversion of the primary alcohol to an aldehyde or carboxylic acid.
Ring-opening reactions: Under specific conditions, the pyrrolidine ring could undergo cleavage.
DFT calculations can map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. This involves locating all stationary points, including reactants, products, intermediates, and transition states.
Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. youtube.com Locating the transition state is crucial for determining the activation energy (the energy barrier that must be overcome for the reaction to occur) and thus the reaction rate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often used for this purpose. youtube.com
Once a transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
For example, in a hypothetical N-alkylation reaction of this compound with methyl iodide, DFT could be used to model the S_N2 reaction pathway. The calculations would provide the geometries and energies of the reactants, the transition state (where the N-C bond is partially formed and the C-I bond is partially broken), and the final product.
Table 2: Hypothetical DFT-Calculated Energies for an N-Alkylation Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15 to +25 |
| Products | -10 to -20 |
Note: These are hypothetical values to illustrate the concept. Actual values would depend on the specific reaction and level of theory.
Conformational Analysis and Energy Landscapes of Substituted Pyrrolidinyl Ethanols
The biological activity and physical properties of flexible molecules like this compound are often determined by their conformational preferences. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies.
The conformational flexibility of this compound arises from several factors:
Pyrrolidine Ring Puckering: As mentioned, the five-membered ring is not planar and can adopt different puckered conformations (envelope and twist). acs.orgfrontiersin.org The substituents on the ring influence the relative stability of these puckers. For a 3-substituted pyrrolidine, the substituent can be in a pseudo-axial or pseudo-equatorial position, leading to different steric interactions.
Rotation of the 2-hydroxyethyl Side Chain: The C-C and C-O bonds in the side chain can rotate, leading to different orientations of the hydroxyl group relative to the pyrrolidine ring.
Orientation of the Methyl Group: The methyl group at the C3 position also has rotational freedom.
Energy Landscapes: The results of a conformational analysis are often visualized as a potential energy landscape, a plot of the molecule's energy as a function of one or more conformational coordinates (e.g., dihedral angles). acs.orgmdpi.com The minima on this landscape correspond to stable conformers, while the saddle points between minima represent the energy barriers for interconversion.
For this compound, a key aspect of the conformational analysis would be to determine the most stable arrangement of the methyl and 2-hydroxyethyl groups on the pyrrolidine ring and the preferred orientation of the side chain. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring could be a significant factor in stabilizing certain conformations. Studies on substituted prolines have shown that substituents significantly influence the ring pucker and the cis-trans isomerism of the peptide bond preceding the proline residue. nih.gov
Table 3: Possible Low-Energy Conformers of this compound
| Conformer Description | Key Feature | Expected Relative Stability |
| Pseudo-equatorial substituents | Minimizes steric hindrance | High |
| Pseudo-axial substituents | Increased steric strain | Low |
| Intramolecular H-bond | OH group interacts with N atom | Potentially high, depending on ring pucker |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in spectral assignment. nih.govresearchgate.net
NMR Spectroscopy: DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each nucleus. mdpi.com These can be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data. researchgate.net A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. Furthermore, spin-spin coupling constants (J-couplings) can also be calculated, providing additional structural information.
Infrared (IR) Spectroscopy: Frequency calculations, after geometrical optimization, yield the vibrational frequencies and their corresponding intensities. These can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can be compared with the experimental IR spectrum to identify characteristic vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the alkyl groups.
Validation with Experimental Data: The validation process involves a direct comparison of the computationally predicted spectroscopic parameters with those obtained from experimental measurements on a synthesized sample of this compound. Discrepancies between the predicted and experimental data can point to errors in the assumed structure, the presence of multiple conformers in solution, or limitations of the computational method. For flexible molecules, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a spectrum that is representative of the conformational ensemble present at a given temperature. frontiersin.org
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
| ¹³C NMR (C-OH) | 60-65 ppm | ~62 ppm |
| ¹H NMR (H-O-C) | 3.5-4.0 ppm | ~3.7 ppm |
| IR (O-H stretch) | 3300-3400 cm⁻¹ (scaled) | ~3350 cm⁻¹ (broad) |
Note: These are illustrative values. Actual predicted and experimental values would need to be determined.
Synthetic Applications As Versatile Building Blocks in Organic Synthesis
Utilization as Chiral Building Blocks in the Preparation of Complex Molecules
The enantiomerically pure forms of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol, namely (R)-2-(3-methylpyrrolidin-3-yl)ethan-1-ol and (S)-2-(3-methylpyrrolidin-3-yl)ethan-1-ol, serve as invaluable chiral building blocks for the synthesis of complex molecular architectures. The presence of a quaternary stereocenter at the C3-position of the pyrrolidine (B122466) ring provides a rigid and well-defined three-dimensional scaffold, which is crucial for inducing stereoselectivity in subsequent chemical transformations.
Synthetic chemists have leveraged the inherent chirality of this compound to construct a variety of intricate molecules, including natural products and pharmacologically active agents. The synthetic strategy often involves the initial protection of the amine and alcohol functionalities, followed by modifications at either the pyrrolidine nitrogen or through reactions involving the hydroxyl group. The pyrrolidine ring itself can also be a key element for further elaboration. While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the structural motif is present in various biologically active compounds, suggesting its potential as a key synthetic intermediate.
Precursors for Diverse Heterocyclic Scaffolds (e.g., quinolinones)
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a suitable precursor for the synthesis of a range of heterocyclic scaffolds. The intramolecular cyclization or intermolecular condensation reactions involving these functional groups can lead to the formation of novel fused or spirocyclic systems.
One area of interest is its potential application in the synthesis of quinolinone derivatives. Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. Although direct synthetic routes from this compound to quinolinones have not been explicitly detailed in published research, general methodologies for quinolinone synthesis often involve the condensation of anilines with β-keto esters or related precursors. The amino alcohol functionality of this compound could, in principle, be transformed into a suitable intermediate for such cyclization reactions, offering a pathway to novel quinolinone analogues bearing a spirocyclic pyrrolidine moiety.
Application in the Construction of Functionalized Amine Derivatives
The secondary amine of the pyrrolidine ring in this compound is a key handle for the construction of a wide variety of functionalized amine derivatives. N-alkylation, N-arylation, and acylation reactions can be readily performed to introduce diverse substituents, thereby modulating the steric and electronic properties of the molecule.
These functionalization reactions are instrumental in building libraries of compounds for screening in drug discovery programs. For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with potential applications in medicinal chemistry. The resulting tertiary amines can also serve as key intermediates in the synthesis of more complex nitrogen-containing molecules. The hydroxyl group can be further exploited to introduce additional diversity, for example, through etherification or esterification, leading to a wide range of functionalized amine derivatives with tailored properties.
Role in Catalysis (e.g., as Chiral Ligands or Organocatalysts)
The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand for metal-based catalysts or as a precursor for organocatalysts. The combination of a chiral pyrrolidine backbone and a hydroxyl group provides two potential coordination sites for metal ions, making it a bidentate ligand.
While specific studies detailing the catalytic performance of ligands directly derived from this compound are limited, the broader class of chiral pyrrolidine-based amino alcohols has been extensively and successfully employed in a variety of asymmetric transformations. These include asymmetric additions to carbonyls, conjugate additions, and cycloadditions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituent at the pyrrolidine nitrogen, which in turn can influence the enantioselectivity and reactivity of the catalytic system.
Furthermore, the pyrrolidine scaffold is a cornerstone of many highly effective organocatalysts. Derivatives of this compound could potentially be developed into novel organocatalysts for a range of asymmetric reactions, building upon the well-established principles of proline and prolinol-based catalysis.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Achievements in the Chemistry of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol
The current body of knowledge on this compound is primarily based on its identity as a chemical entity and its potential as a synthetic intermediate. While dedicated, in-depth research on this specific molecule is not extensively published, its structural components—a 3,3-disubstituted pyrrolidine (B122466) and a primary alcohol—allow for a solid understanding of its fundamental chemical properties.
The compound is characterized by the molecular formula C₇H₁₅NO. Its structure, featuring a methyl group and a 2-hydroxyethyl group at the C3 position of the pyrrolidine ring, has been confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| IUPAC Name | This compound |
| CAS Number | 2408959-05-5 |
| Key Structural Features | 3,3-disubstituted pyrrolidine, Primary alcohol |
The primary achievement in the chemistry of this compound lies in its successful synthesis and its demonstrated utility as a building block in the creation of more complex molecules. For instance, it has been incorporated into the structure of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have been investigated as c-Kit kinase inhibitors for potential cancer treatment. google.com This application underscores the compound's value in generating molecular diversity for drug discovery programs.
The reactivity of this compound can be inferred from its constituent functional groups. The secondary amine of the pyrrolidine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters, ethers, or halides.
Identification of Remaining Challenges and Research Gaps in Synthesis and Reactivity
Despite the foundational understanding, significant challenges and research gaps remain in the chemistry of this compound, particularly concerning its synthesis and detailed reactivity profile.
Synthesis: The primary challenge in the synthesis of this compound is the construction of the sterically hindered quaternary carbon at the C3 position of the pyrrolidine ring. While general methods for the synthesis of 3,3-disubstituted pyrrolidines exist, they often require multi-step procedures and may result in low yields. chemrxiv.org Stereoselective synthesis, to obtain a specific enantiomer of this compound, presents an even greater hurdle. Developing a concise and high-yielding stereoselective synthesis would be a significant advancement.
Reactivity: There is a lack of published data on the specific reaction kinetics, thermodynamics, and mechanistic pathways for reactions involving this compound. A systematic study of its reactivity, including the influence of the sterically demanding 3,3-disubstituted pattern on the reactivity of the amine and alcohol functional groups, is needed. For example, understanding how the substitution pattern affects the pKa of the pyrrolidine nitrogen or the rate of esterification of the alcohol would be valuable.
Emerging Trends and Potential Directions for Future Research in Pyrrolidinyl Ethanol (B145695) Chemistry
The future of pyrrolidinyl ethanol chemistry, including that of this compound, is poised for exciting developments, driven by advancements in synthetic methodology and an increasing demand for novel molecular scaffolds in various scientific fields.
Novel Catalytic Methods: A major trend in organic synthesis is the development of novel catalytic methods for the efficient construction of complex molecules. Future research could focus on applying modern catalytic techniques to the synthesis of this compound and its derivatives. This could include:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the enantioselective synthesis of this compound would be highly valuable, particularly for applications in medicinal chemistry where stereochemistry is often crucial for biological activity. researchgate.netnih.gov
C-H Activation: Direct functionalization of the pyrrolidine ring through C-H activation could provide more efficient routes to novel derivatives.
Expanded Synthetic Utility: The application of this compound as a building block is an area ripe for exploration. Future research could investigate its use in the synthesis of:
Organocatalysts: Pyrrolidine-based structures are central to many successful organocatalysts. mdpi.com The unique steric environment of this compound could be exploited to develop new catalysts for asymmetric transformations.
Bioactive Molecules: Beyond its use in kinase inhibitors, this building block could be incorporated into a wider range of potential therapeutic agents, leveraging the established importance of the pyrrolidine scaffold. nih.gov
The following table outlines potential research directions:
| Research Area | Focus | Potential Impact |
| Catalysis | Development of stereoselective synthetic routes. | Access to enantiomerically pure material for pharmaceutical applications. |
| Application of C-H activation strategies. | More efficient and atom-economical synthesis of derivatives. | |
| Medicinal Chemistry | Incorporation into diverse molecular scaffolds. | Discovery of new drug candidates with novel mechanisms of action. |
| Use as a chiral ligand for metal-based catalysts. | Advancement in asymmetric synthesis. | |
| Materials Science | Integration into novel polymers or materials. | Development of functional materials with unique properties. |
Q & A
Q. Table 1: Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3-Methylpyrrolidine, ethylene oxide, NaH, THF | 65–75 | |
| Hydrogenation | Nitrile precursor, H₂, Pd/C, EtOH | 50–60 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
¹H/¹³C NMR : Assigns proton and carbon environments. Key signatures include:
- δ 1.2 ppm (s, 3H, pyrrolidine-CH₃)
- δ 3.6 ppm (m, 2H, -CH₂OH) .
IR Spectroscopy : Confirms hydroxyl (O-H stretch at ~3350 cm⁻¹) and C-N (1250 cm⁻¹) groups .
X-ray Crystallography : Resolves stereochemistry and molecular conformation. SHELX software is widely used for refinement, particularly for high-resolution data .
Advanced: How can stereochemical challenges in synthesizing this compound be addressed?
Methodological Answer:
The pyrrolidine ring introduces chirality, requiring enantioselective synthesis or resolution:
Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts during alkylation to favor desired enantiomers .
Chromatographic Resolution : Chiral stationary phases (e.g., cellulose derivatives) separate enantiomers post-synthesis .
Polarimetry : Monitors optical activity to confirm enantiomeric excess (>90% ee) .
Key Insight: Rogers’s η parameter in SHELX can mislead chirality assignment in near-centrosymmetric structures; instead, use the x parameter for robust enantiomorph-polarity estimation .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The pyrrolidine ring imposes steric hindrance, directing reactivity:
Steric Effects : The 3-methyl group shields the nitrogen, limiting nucleophilic attack to less hindered sites.
Ring Conformation : Chair-like pyrrolidine conformations stabilize transition states in SN2 reactions .
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing charge separation .
Case Study: Alkylation with methyl iodide under NaH/THF yields 2-(3-methylpyrrolidin-3-yl)ethyl methyl ether, with >70% selectivity at 0°C .
Basic: How do the compound’s functional groups influence its solubility and stability?
Methodological Answer:
- Hydroxyl Group : Enables hydrogen bonding, enhancing solubility in polar solvents (water, ethanol).
- Pyrrolidine Ring : Increases hydrophobicity, favoring solubility in dichloromethane or THF .
- Stability : Susceptible to oxidation at the hydroxyl group; store under inert atmosphere with stabilizers (e.g., BHT) .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 15–20 | 25°C, pH 7 |
| Ethanol | >100 | 25°C |
| THF | 80–90 | 25°C, anhydrous |
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The pyrrolidine ring’s rigidity often fits hydrophobic pockets .
DFT Calculations : Predicts redox potentials and reactive sites (e.g., hydroxyl oxidation at +1.2 V vs. SCE) .
MD Simulations : Assesses binding stability over 100 ns trajectories, revealing key hydrogen bonds with target proteins .
Application Example: Docking studies suggest inhibitory potential against CYP450 enzymes, warranting experimental validation via enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
